4-hydroxy-N-methylbenzamide (CAS 27642-27-9) is a para-substituted aromatic amide featuring both a phenolic hydroxyl group and a secondary N-methyl amide. This specific combination of functional groups dictates its chemical properties, including its hydrogen bonding capabilities, solubility profile, and reactivity. N-methylated amide scaffolds are prevalent motifs in medicinal chemistry and are recognized as pivotal intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals. [REFS-1, REFS-2]
Substituting 4-hydroxy-N-methylbenzamide with its primary amide analog, 4-hydroxybenzamide, is a common but often invalid assumption. The presence of the N-methyl group is not a minor modification; it fundamentally alters the molecule's properties by blocking one of the amide's hydrogen bond donor sites. This change directly impacts crystal packing, melting point, and solubility. Furthermore, N-methylation rebalances electronic conjugation within the molecule, which can lead to a significant and predictable shift in the preferred cis/trans amide conformation compared to the non-methylated version. [1] This conformational control is critical and makes the two compounds non-interchangeable in applications sensitive to molecular shape, such as biological assays or crystalline material formulation.
The N-methyl group significantly disrupts the intermolecular hydrogen bonding network that characterizes the crystal lattice of the primary amide analog, 4-hydroxybenzamide. This results in a substantially lower melting point for 4-hydroxy-N-methylbenzamide, recorded at 122 °C (395 K). [1] In contrast, the non-methylated comparator, 4-hydroxybenzamide, has a much higher melting point of 161-162 °C.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 122 °C |
| Comparator Or Baseline | 4-hydroxybenzamide: 161-162 °C |
| Quantified Difference | 39-40 °C lower than the primary amide analog |
| Conditions | Standard atmospheric pressure. |
A lower melting point can reduce energy costs, enable processing with other thermally sensitive components, and improve solubility in melt-phase formulations.
In aromatic amides, N-methylation is a key strategy for controlling molecular geometry. For the closely related benzanilide class, the parent NH-amide strongly prefers a trans (E) conformation due to favorable phenyl-amine conjugation. N-methylation reverses this preference, forcing a cis (Z) conformation to maximize phenyl-carbonyl conjugation. [1] By extension, procuring 4-hydroxy-N-methylbenzamide provides a means to enforce a specific conformational state that is distinct from the 4-hydroxybenzamide primary amide.
| Evidence Dimension | Preferred Amide Conformation (Z/E) |
| Target Compound Data | Favors a cis (Z)-like conformation due to phenyl-carbonyl conjugation |
| Comparator Or Baseline | 4-hydroxybenzamide (primary amide) favors a trans (E)-like conformation due to phenyl-amine conjugation |
| Quantified Difference | Reversal of conformational preference |
| Conditions | Inherent electronic and steric properties of the amide bond. |
Control over molecular shape is critical for designing molecules with specific binding properties, making this compound essential for reproducible structure-activity relationship (SAR) studies.
The selective mono-N-methylation of primary benzamides is a non-trivial synthetic operation. Common methods can require toxic and volatile reagents like methyl iodide or dimethyl sulfate, or may suffer from the formation of over-methylated byproducts, posing significant purification challenges. [1] Procuring 4-hydroxy-N-methylbenzamide directly provides a high-purity starting material that circumvents these difficult and often inefficient late-stage functionalization steps.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Bypasses challenging, potentially low-yield, and hazardous N-methylation step. |
| Comparator Or Baseline | Starting with 4-hydroxybenzamide requires an additional, problematic N-methylation reaction. |
| Quantified Difference | Elimination of a complex synthetic step with associated yield loss and purification costs. |
| Conditions | Standard laboratory or industrial synthesis scale-up. |
For process chemists and discovery scientists, purchasing this compound directly saves significant time, reduces waste, and de-risks the synthesis of more complex N-methylated target molecules.
Where precise control of molecular conformation is required to probe a biological target, this compound serves as the ideal 'N-methyl' counterpart to 4-hydroxybenzamide, allowing researchers to isolate the specific effects of amide geometry and hydrogen-bonding capacity on activity. [1]
For creating solid dispersions, polymer blends, or other formulations via melt extrusion or mixing, the compound's lower melting point (122 °C) makes it a more suitable choice than its non-methylated analog (161-162 °C), especially when working with thermally sensitive active ingredients or excipients. [2]
In multi-step synthetic campaigns, this compound is the correct procurement choice when a project timeline, budget, or safety protocol cannot accommodate the development and optimization of a challenging late-stage N-methylation reaction, thereby improving overall process efficiency. [3]
Irritant